N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Catalog No.
S1750427
CAS No.
361182-43-6
M.F
C20H20FN3O2
M. Wt
353.4g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl...

CAS Number

361182-43-6

Product Name

N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

IUPAC Name

N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4g/mol

InChI

InChI=1S/C20H20FN3O2/c1-11-7-6-10-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-8-4-5-9-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)

InChI Key

HTBAPVOOEXTYAL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C)C

N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a complex organic compound characterized by its unique structural features that include a pyrimidine ring and various aromatic substituents. The compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both dimethyl and fluorophenyl groups enhances its potential for specific interactions with biological targets.

The chemical reactivity of this compound can be attributed to the functional groups present in its structure. Key reactions may include:

  • Nucleophilic substitutions: The carbonyl group in the pyrimidine ring can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation reactions: The amide bond may participate in condensation reactions with other amines or acids, facilitating the synthesis of more complex molecules.
  • Hydrolysis: The amide can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Pyrimidine derivatives are widely recognized for their biological activities, including:

  • Antitumor activity: Many pyrimidine-based compounds exhibit cytotoxic effects against various cancer cell lines.
  • Antiviral properties: Some derivatives have shown effectiveness against viral infections by inhibiting viral replication.
  • Enzyme inhibition: Compounds like N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide may act as inhibitors of specific enzymes involved in disease pathways.

The synthesis of N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide typically involves multiple steps:

  • Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as ureas or thioureas with aldehydes or ketones.
  • Introduction of substituents: The dimethyl and fluorophenyl groups can be introduced via electrophilic aromatic substitution or coupling reactions.
  • Final modifications: Amide formation can be accomplished by reacting the carboxylic acid derivative with amines under suitable conditions.

This compound has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer and viral infections.
  • Biochemical research: As a tool for studying enzyme mechanisms and cellular processes.
  • Material science: In the development of novel materials with specific electronic or optical properties.

Interaction studies are essential to understand how N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide interacts with biological targets:

  • Binding affinity assays: These studies assess how effectively the compound binds to specific proteins or enzymes.
  • Cellular assays: Evaluating the effects of the compound on cell viability and proliferation can provide insights into its biological activity.
  • Molecular docking studies: Computational methods can predict how the compound fits into active sites of target proteins.

Several compounds share structural similarities with N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)-2-methylpyrimidin-5(4H)-oneFluorophenyl group; methyl substituentAntitumor activity
2-Amino-4-methylpyrimidineAmino group; methyl substituentAntiviral properties
6-MethyluracilMethyl group; uracil baseAntimetabolic activity

These compounds highlight the diversity within pyrimidine derivatives while emphasizing the unique combination of substituents present in N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide that may confer distinct biological properties.

Molecular Structure and Basic Properties

N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide possesses a complex heterocyclic structure centered around a tetrahydropyrimidine core. The compound features several key structural elements that define its chemical behavior and biological activity. The central pyrimidine ring system is substituted at position 4 with a 2-fluorophenyl group, at position 6 with a methyl group, and contains a carboxamide functionality at position 5 that is further substituted with a 2,3-dimethylphenyl moiety. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups creates a unique electronic environment that influences the compound's reactivity and interactions with biological targets.

The molecular formula C20H20FN3O2 indicates the presence of 20 carbon atoms, 20 hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 353.4 g/mol. The computed molecular properties reveal important characteristics for drug-like behavior and biological activity. The InChI representation provides a standardized method for describing the compound's connectivity: InChI=1S/C20H20FN3O2/c1-11-7-6-10-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-8-4-5-9-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26). This detailed structural representation enables precise identification and computational analysis of the compound's properties.

Stereochemical Considerations and Conformational Analysis

The tetrahydropyrimidine core of N-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide contains several stereocenters that significantly influence its biological activity and pharmacological properties. The compound exhibits specific stereochemical configurations that affect its three-dimensional structure and interactions with biological targets. Computational modeling studies have revealed that the compound adopts preferential conformations that optimize intramolecular interactions while minimizing steric hindrance between the bulky aromatic substituents. The 2-fluorophenyl group at position 4 can adopt various orientations relative to the pyrimidine ring, influencing the overall molecular geometry and potential binding interactions.

The presence of the 2,3-dimethylphenyl group attached to the carboxamide functionality introduces additional conformational flexibility that may be crucial for biological activity. The rotational barriers around the amide bond and the aromatic-aliphatic connections determine the accessible conformational space and influence the compound's ability to interact with specific protein targets. X-ray crystallographic studies of related tetrahydropyrimidine derivatives have shown that these compounds typically adopt boat or chair conformations for the six-membered heterocyclic ring, with the specific conformation being influenced by the nature and position of substituents.

XLogP3

2.8

Dates

Last modified: 08-15-2023

Explore Compound Types